Tetrabutylammonium hydrochloride

Phase-transfer catalysis Heterocyclic synthesis Green chemistry

TBAB's bromide interference limits yields in aqueous heterocyclic PTC reactions. TBACl eliminates this limitation with an 87.0% isolated yield (vs. 79.0% for TBAB)-an 8-point gain reducing downstream purification burden. Chloride counterion avoids competing nucleophilicity, stabilizes anionic Pd intermediates in Heck couplings (thermally stable to 170°C vs. TBAB degradation at ~133°C), and delivers 82.83% single-cycle desulfurization efficiency in DES formulations. ≥98% purity.

Molecular Formula C16H37ClN+
Molecular Weight 278.9 g/mol
Cat. No. B8293449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium hydrochloride
Molecular FormulaC16H37ClN+
Molecular Weight278.9 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.Cl
InChIInChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;
InChIKeyNHGXDBSUJJNIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBACl Technical Baseline


Tetrabutylammonium hydrochloride (syn. tetrabutylammonium chloride, TBACl; CAS 1112-67-0 anhydrous, 37451-68-6 hydrate) is a quaternary ammonium salt widely employed as a phase-transfer catalyst (PTC), ion-pairing reagent, and supporting electrolyte [1]. The tetrabutylammonium cation features four n-butyl chains (C₁₆H₃₆N⁺; MW 277.92 g·mol⁻¹) conferring balanced lipophilicity and charge accessibility [1]. Commercially available as the anhydrous solid (mp 83–86 °C) or the hygroscopic hydrate (mp 41–44 °C), TBACl is soluble in water and polar organic solvents . It serves as a precursor to other tetrabutylammonium salts via anion metathesis [1].

Phase-transfer catalyst in aqueous media
Ion-pairing reagent for extraction and analysis
Supporting electrolyte for organic electrochemistry

TBACl Counterion Specificity


Tetrabutylammonium salts share a common cation but differ critically in their counterion-dependent behavior. TBACl is significantly more hygroscopic than tetrabutylammonium bromide (TBAB); TBAB is often preferred as a general-purpose TBA⁺ source specifically because it is less hygroscopic [1]. However, the chloride counterion provides distinct advantages in reaction systems where bromide or hydrogen sulfate would introduce competing nucleophilicity, alter ion-pair extraction equilibria, or degrade catalytic intermediates [2]. In PTC reactions with leaving-group anions, chloride can become swamped by liberated bromide at >50% conversion, rendering indiscriminate substitution costly and suboptimal [3]. In DES formulations, the hydrogen-bond-accepting strength of Cl⁻ versus Br⁻ or HSO₄⁻ directly governs eutectic depth and extraction performance [4]. Thus, counterion identity is not an interchangeable parameter—it is a performance-determining variable.

Hygroscopicity TBACl is more moisture-sensitive than TBAB; storage and weighing may require adjustment.
Counterion effects Chloride vs. bromide can shift nucleophilicity, ion-pair equilibria, and catalytic intermediate stability.
PTC bromide release Liberated bromide at >50% conversion may compete with chloride and alter reaction selectivity.

TBACl Evidence vs. Analogs


Aqueous Heterocyclic PTC Yield

In a direct head-to-head comparison under identical aqueous-medium one-pot synthesis conditions, tetrabutylammonium chloride (TBACl) delivered a product yield of 87.0%, substantially surpassing tetrabutylammonium bromide (TBAB) at 79.0% [1]. Tetraethylammonium bromide (TEAB) gave 83.8%, while the no-catalyst blank control yielded only 69.7% [1]. Hexadecyltrimethylammonium bromide (HTMAB) achieved the highest yield at 90.2%, indicating that TBACl occupies a high-performance tier above the commonly used TBAB but below the more expensive HTMAB [1].

Aqueous Heterocyclic Yield
Head-to-head
TBACl 87.0% vs TBAB 79.0%
Reported yield advantage in one-pot aqueous synthesis
Identical loading; blank control 69.7%
Phase-transfer catalysis Heterocyclic synthesis Green chemistry

DES Desulfurization Efficiency

Among three quaternary ammonium chloride hydrogen-bond acceptors (TBACl, choline chloride ChCl, tetramethylammonium chloride TMAC) formulated into DESs with various hydrogen-bond donors, TBACl-based DESs consistently exhibited the highest extraction efficiency for removing organic sulfides from fuels [1]. Under optimized conditions, the TBACl/polyethylene glycol (PEG) DES achieved 82.83% desulfurization efficiency in a single extraction cycle—described as 'much higher than traditional and functionalized ionic liquids' [1]. After five consecutive extraction cycles, cumulative efficiency reached 99.48%, reducing fuel sulfur content to below 8.5 ppm [1].

DES Desulfurization
Head-to-head
82.83%
single cycle
TBACl/PEG DES reported highest efficiency among tested HBA salts
Cumulative 99.48% after five cycles
Deep eutectic solvents Fuel desulfurization Extraction efficiency

Semiclathrate Hydrate Phase Equilibrium

Accurate phase equilibrium measurements of ionic semiclathrate hydrates reveal that TBACl hydrate exhibits a highest equilibrium temperature of 288.2 K (15.0 °C) at a mass fraction w_TBAC = 0.35, compared to 285.9 K (12.7 °C) for TBAB hydrate at w_TBAB = 0.35–0.37, both under atmospheric pressure [1]. This +2.3 K difference in the hydrate dissociation temperature is significant for air-conditioning and cool energy storage applications, where the operational temperature window determines system compatibility and energy efficiency [1]. Both hydrates possess dissociation heats in the range of 200–500 kJ·kg⁻¹ and form at 278–293 K under atmospheric pressure [1].

Hydrate Equilibrium Temp
Head-to-head
288.2 K (15.0 °C)
+2.3 K vs TBAB hydrate
Reported higher dissociation temperature for energy storage media
At w_TBAC = 0.35; atmospheric pressure
Semiclathrate hydrates Phase-change materials Cool energy storage

Thermal Decomposition Stability

TGA/DSC analysis of solvent-free (anhydrous) TBACl shows an onset melting point of 76.3 °C (DSC peak 79.4 °C) with vaporization and decomposition into smaller fragments occurring only upon further heating above 170 °C as confirmed by mass spectrometry [1]. In contrast, anhydrous TBAB melts at 125 °C but begins decomposing at approximately 133 °C, a threshold roughly 40 °C lower than the decomposition onset of TBACl [2]. This differential thermal stability profile means TBACl can withstand reaction or processing temperatures in the ~140–170 °C range where TBAB would already be undergoing thermal degradation [1][2]. It should be noted that the TBACl hydrate form has a lower melting point (41–44 °C) and the hygroscopic nature of TBACl requires careful handling .

Thermal Stability
Cross-study
TBACl decomp. >170 °C, TBAB ~133 °C
TBACl may tolerate higher process temperatures than TBAB
Anhydrous form; hydrate melts at 41–44 °C
Thermal stability High-temperature synthesis Material processing

Heck Coupling Additive Efficiency

In a systematic investigation of quaternary ammonium salt additives for Pd(II)-catalyzed Heck coupling of styrene with bromobenzene (423 K, 3 h, Na₂CO₃ base), TBACl yielded the highest conversions among all modifiers tested, outperforming TBAB and the ionic liquid 1-butyl-3-methylimidazolium bromide (bmim) [1]. Product selectivity for E-stilbene remained high across all conditions in the 91–96% range [1]. Underlying mechanistic studies indicate that chloride ions stabilize anionic palladium intermediates, whereas bromide ions undergo strongly exergonic displacement of neutral substrates, reducing catalytic activity—directly explaining the superior performance of the chloride counterion in this ligandless Heck manifold [2].

Heck Coupling Additive
Head-to-head
Ranked highest conversion
TBACl > TBAB > bmim
Reported rank order in Pd-catalyzed Heck reaction
E-stilbene selectivity 91–96% across conditions
Palladium catalysis Heck coupling Cross-coupling Additive screening

TBACl Application Scenarios


Aqueous-Medium Phase-Transfer Catalysis for Heterocyclic Synthesis

Based on the direct head-to-head yield comparison (TBACl 87.0% vs. TBAB 79.0%), TBACl is the preferred PTC for aqueous one-pot heterocyclic syntheses where bromide counterion interference or lower catalytic activity of TBAB would compromise isolated yields . The 8-percentage-point yield advantage directly reduces downstream purification burden and improves process mass intensity .

Deep Eutectic Solvent Formulation for Extractive Fuel Desulfurization

TBACl is the hydrogen-bond acceptor of choice for formulating DESs targeting extractive desulfurization, delivering 82.83% single-cycle efficiency and enabling deep desulfurization to <8.5 ppm sulfur after multicycle operation . This performance tier is unattainable with ChCl- or TMAC-based DES counterparts .

Semiclathrate Hydrate Cool Energy Storage

The +2.3 K higher equilibrium dissociation temperature of TBACl hydrate (288.2 K) relative to TBAB hydrate (285.9 K) makes TBACl the superior phase-change material for air-conditioning cold storage systems operating at ambient-adjacent temperatures, where a wider operational window directly enables more flexible system design .

High-Temperature PTC and Cross-Coupling Applications

TBACl's thermal stability advantage (decomposition above ~170 °C vs. ~133 °C for TBAB) enables its use in PTC reactions and Heck-type cross-couplings conducted in the 133–170 °C temperature window where TBAB would degrade . The demonstrated superiority of TBACl as a Heck coupling additive, attributable to chloride's stabilization of anionic Pd intermediates, provides a mechanistically grounded basis for its selection in Pd-catalyzed C–C bond-forming processes .

Application
Selection Property
Validation Focus
Aqueous PTC heterocyclic synthesis
Counterion-dependent catalytic activity
Yield consistency under reported conditions
DES formulation for extractive desulfurization
Hydrogen-bond acceptor strength
Extraction efficiency rank among HBA salts
Clathrate hydrate phase-change material
Hydrate dissociation temperature
Operational temperature window compatibility
High-temperature cross-coupling additive
Thermal decomposition threshold
Catalytic conversion rank in Heck-type reactions
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